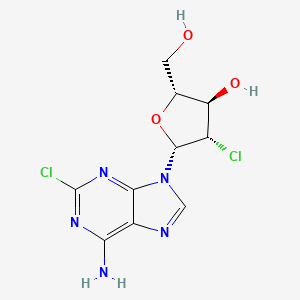
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is a synthetic nucleoside analog. It is structurally related to purine nucleosides and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out in the presence of a base such as ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine ring or the sugar moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its effects on cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA polymerase and ribonucleotide reductase
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It inhibits DNA polymerase and ribonucleotide reductase, enzymes crucial for DNA synthesis and repair. This results in the disruption of cellular replication and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Known for its potent cytotoxicity and similar mechanism of action
Uniqueness
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is unique due to its dual chlorine substitutions, which enhance its stability and resistance to enzymatic degradation. This makes it a more effective inhibitor of DNA synthesis compared to other nucleoside analogs .
Propiedades
Fórmula molecular |
C10H11Cl2N5O3 |
|---|---|
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11Cl2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Clave InChI |
CLIPIWPZUFNPTN-AYQXTPAHSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)Cl)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
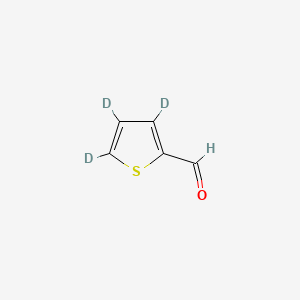
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)

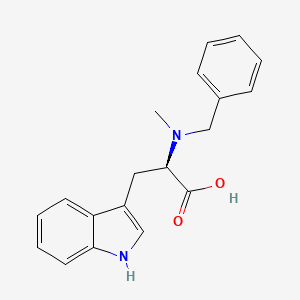
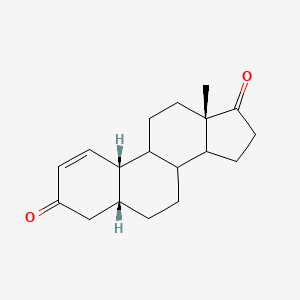
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
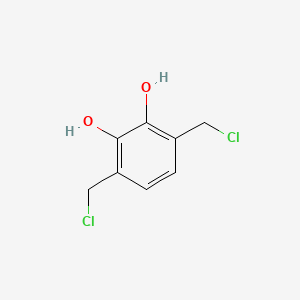
![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
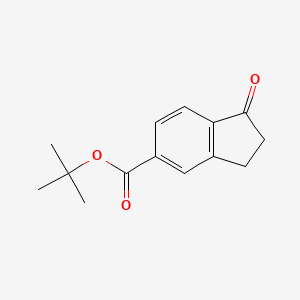


![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
